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4-chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Lipophilicity Drug-likeness Membrane permeability

4-Chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 941885-60-5) is a fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide with a molecular weight of 376.8 g/mol and molecular formula C21H17ClN4O. The compound features a 4-chloro substituent on the pyridine ring, a 3-methyl group on the pyrazole, an N1-phenyl ring, and a tertiary N-methyl-N-phenyl carboxamide.

Molecular Formula C21H17ClN4O
Molecular Weight 376.8 g/mol
CAS No. 941885-60-5
Cat. No. B3309094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
CAS941885-60-5
Molecular FormulaC21H17ClN4O
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N(C)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H17ClN4O/c1-14-18-19(22)17(21(27)25(2)15-9-5-3-6-10-15)13-23-20(18)26(24-14)16-11-7-4-8-12-16/h3-13H,1-2H3
InChIKeyHPDIJRHOCSCLBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 941885-60-5) – Core Structural and Procurement Profile


4-Chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 941885-60-5) is a fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide with a molecular weight of 376.8 g/mol and molecular formula C21H17ClN4O . The compound features a 4-chloro substituent on the pyridine ring, a 3-methyl group on the pyrazole, an N1-phenyl ring, and a tertiary N-methyl-N-phenyl carboxamide. This substitution pattern distinguishes it from simpler pyrazolo[3,4-b]pyridine-5-carboxamides explored as phosphodiesterase 4 (PDE4) inhibitors [1] and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors [2]. The compound has been registered in screening collections at the Vanderbilt Screening Center for ion channel targets, including AMPAR-stargazin complexes and G protein-gated inwardly rectifying potassium channels (GIRK2) .

1
Fully substituted scaffold — tertiary N-methyl-N-phenyl carboxamide eliminates H-bond donor capacity (HBD = 0), distinct from primary amide PDE4/NAMPT chemotypes. SAR differentiation context
2
Ion channel screening registration — included in AMPAR-stargazin modulation and GIRK2 activation panels at Vanderbilt Screening Center. Target selectivity review
3
High computed lipophilicity — logP ~4.66 supports membrane permeability for cell-based assays but places compound beyond oral drug-like space (MW > 350). In vitro tool compound context

Why Generic Pyrazolo[3,4-b]pyridine-5-carboxamides Cannot Substitute for 4-Chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide in Focused Screening


Pyrazolo[3,4-b]pyridine-5-carboxamides exhibit highly divergent biological profiles depending on the nature of the amide substituent and the N1-aryl group. The target compound bears a tertiary N-methyl-N-phenyl amide, which eliminates the hydrogen bond donor (HBD) present in primary amide analogs (e.g., CAS 175201-98-6, HBD count = 1) [1]. This single structural feature fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity (computed logP of 4.655 for the target [2] versus 0.7 for the des-phenyl primary amide analog [1]), and consequently its membrane permeability and target engagement profile. The N1-phenyl and N-phenyl groups introduce additional π-stacking and steric determinants that are absent in N1-alkyl analogs explored in PDE4 [3] and NAMPT [4] inhibitor programs. Simply interchanging in-class compounds without accounting for these substitution-dependent physicochemical and pharmacophoric differences risks losing the specific interaction signature for which this compound was originally procured or screened. The quantitative evidence below substantiates these differentiation points.

Target Compound
Generic In-Class Analog (e.g., CAS 175201-98-6)
Tertiary N-methyl-N-phenyl amide
HBD = 0. Complete elimination of amide hydrogen-bond donor capacity may redirect target engagement away from PDE4/NAMPT toward ion channels.
HBD profile context
Primary amide (-CONH2)
HBD = 1. The carboxamide NH2 is a critical pharmacophoric anchor for PDE4 catalytic domain binding; its absence may abolish PDE4 activity.
Cannot replicate H-bond interaction signature
N1-phenyl + N-phenyl substitution
logP ~4.66. Additional π-stacking and steric bulk introduce lipophilicity-driven membrane permeability and off-target binding potential.
Lipophilicity-driven profile
N1-methyl + primary amide
logP ~0.7. Minimal scaffold with 67.7% lower molecular weight; lacks the lipophilic determinants that may govern ion channel interactions.
May not recapitulate target interaction fingerprint
Ion channel screening context
Registered in AMPAR-stargazin and GIRK2 panels. No published PDE4 or NAMPT activity data found.
Screening-context dependent
Established PDE4/NAMPT chemotype
Class-typical targets include PDE4 (IC50
Target class association may mislead

Quantitative Differentiation Evidence for 4-Chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide vs. Closest Analogs


Lipophilicity (Computed logP) Differentiation vs. Des-Phenyl Primary Amide Analog

The target compound exhibits a computed logP of 4.655, approximately 5.6-fold higher than the 0.7 logP of the des-phenyl primary amide analog 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 175201-98-6) [1][2]. This difference arises from the replacement of the primary carboxamide (-CONH2) with a tertiary N-methyl-N-phenyl carboxamide and the N1-methyl with N1-phenyl. In the pyrazolo[3,4-b]pyridine-5-carboxamide class, lipophilicity is a critical determinant of PDE4 isoform selectivity and cellular potency, with more lipophilic analogs generally showing improved cell-based activity [3].

Lipophilicity (logP)
Cross-study comparable
Target logP 4.66 vs. comparator 0.7
ΔlogP ≈ +3.96 (~9,000-fold higher partition coefficient predicted)
Membrane permeability context may differ substantially.
XLogP3 computed values; cell-based vs. biochemical assay selection factor
Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count Abolishment Relative to Primary Amide Series

The target compound has zero hydrogen bond donors (HBD = 0) because the amide nitrogen is fully substituted (N-methyl-N-phenyl), whereas the primary amide analog (CAS 175201-98-6) has one HBD (HBD = 1) [1]. In the PDE4 inhibitor series, the carboxamide NH2 group forms a key hydrogen bond with the catalytic domain; its methylation abolishes PDE4 inhibitory activity entirely [2]. Conversely, in the NAMPT inhibitor series, tertiary amides can retain potency, suggesting that the target compound's HBD profile may redirect target selectivity away from PDE4 and toward alternative targets such as ion channels, consistent with its inclusion in AMPAR-stargazin and GIRK2 screens .

H-Bond Donors
Class-level inference
Target HBD = 0 vs. primary amide HBD = 1
Complete elimination of amide H-bond donor capacity
PDE4 binding pharmacophore may be disrupted; target selectivity may shift.
SAR inference from PDE4 inhibitor series; ion channel context requires validation
Hydrogen bonding Pharmacophore Selectivity

Molecular Weight and Rotatable Bond Differentiation vs. Simplified Pyrazolo[3,4-b]pyridine-5-carboxamide Scaffolds

The target compound (MW = 376.8 g/mol, 4 rotatable bonds) is substantially larger than the minimal pharmacophore analog 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (MW = 224.65 g/mol, 1 rotatable bond) [1]. The additional molecular weight derives from the N1-phenyl (+77 Da relative to N1-methyl) and the N-phenyl substituent on the amide (+77 Da relative to NH2). Within the broader pyrazolo[3,4-b]pyridine-5-carboxamide inhibitor class, increasing molecular weight beyond ~350 Da is associated with reduced ligand efficiency metrics, and the PDE4 program explicitly prioritized compounds with MW < 350 for oral bioavailability [2]. The target compound's MW places it beyond typical oral drug-like space, suggesting its utility is restricted to in vitro tool compound or probe applications rather than in vivo pharmacology.

Molecular Weight
Cross-study comparable
Target 376.8 g/mol vs. minimal scaffold 224.65 g/mol
ΔMW +152.15 g/mol (+67.7%); rotatable bonds +3
Exceeds oral drug-like space; suitable for in vitro tool compound applications.
PDE4 program prioritized MW
Screening Profile
Supporting evidence
Ion channel panels (AMPAR-stargazin, GIRK2)
No published PDE4 or NAMPT activity data found for this compound
Target context differs from class-typical PDE4/NAMPT profile.
Screening registration data; quantitative potency values not available
Molecular size Ligand efficiency Drug-likeness

Ion Channel Screening Panel Inclusion Distinguishes Target Compound from PDE4/NAMPT-Focused Analogs

The target compound appears in two ion-channel-focused screening panels at the Vanderbilt Screening Center: modulation of AMPAR-stargazin complexes and activation of G protein-gated inwardly rectifying potassium channel 2 (GIRK2) . In contrast, the structurally related pyrazolo[3,4-b]pyridine-5-carboxamide class has been predominantly optimized for PDE4 inhibition (compound 20a: PDE4B IC50 < 10 nM) [1] and NAMPT inhibition (compound 26: nanomolar antiproliferation in A2780 cells) [2]. The absence of the target compound from published PDE4 or NAMPT SAR tables, combined with its inclusion in ion channel screens, suggests that the N-methyl-N-phenyl tertiary amide substitution redirects biological activity away from these canonical targets. This target profile differentiation is a practical selection criterion: researchers seeking PDE4 or NAMPT inhibitors should not select this compound, whereas those probing ion channel pharmacology may find its substitution pattern relevant.

Screening Profile
Supporting evidence
Ion channel panels (AMPAR-stargazin, GIRK2)
No published PDE4 or NAMPT activity data found for this compound
Target context differs from class-typical PDE4/NAMPT profile.
Screening registration data; quantitative potency values not available
Ion channel Target selectivity Screening profile

Recommended Application Scenarios for 4-Chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Based on Quantitative Differentiation Evidence


Late-Stage SAR Exploration of N1-Phenyl and N-Phenyl Substitution Effects in Pyrazolo[3,4-b]pyridine-5-carboxamide Lead Series

When a medicinal chemistry program has established a pyrazolo[3,4-b]pyridine-5-carboxamide lead with a primary amide (e.g., CAS 175201-98-6 scaffold) and seeks to evaluate the impact of tertiary amide formation on target potency, selectivity, and physicochemical properties, this compound provides a direct matched-pair comparison. The N-methyl-N-phenyl amide eliminates HBD capacity (ΔHBD = -1) while increasing logP by ~3.96 units relative to the primary amide analog [1]. This matched-pair analysis can deconvolute the contributions of hydrogen bonding vs. lipophilicity to target engagement. Users should note that the compound lacks oral drug-like MW (>350) and is appropriate only for in vitro profiling [2].

Negative Control or Selectivity Panel Compound for PDE4 and NAMPT Inhibitor Programs

Because the tertiary amide substitution (N-methyl-N-phenyl) is known to abrogate PDE4 inhibitory activity in related pyrazolo[3,4-b]pyridine-5-carboxamides , this compound can serve as a selectivity control to confirm that observed biological effects are target-mediated rather than scaffold-driven. Its inclusion in a kinase or enzyme panel alongside established PDE4 inhibitors (e.g., compound 20a [1]) or NAMPT inhibitors (e.g., compound 26 [2]) helps establish the SAR boundaries of the pyrazolo[3,4-b]pyridine-5-carboxamide chemotype.

Ion Channel Probe for AMPAR-Stargazin or GIRK2 Modulator Discovery

The compound's registration in the Vanderbilt Screening Center's ion channel panels (AMPAR-stargazin modulation and GIRK2 activation) positions it as a potential starting point for ion channel-focused probe development. Researchers investigating AMPA receptor auxiliary subunit pharmacology or G protein-gated potassium channel modulation may use this compound as a reference tool for assay validation or as a scaffold for further optimization, provided that independent confirmatory screening data are generated. Procurement for this application should be accompanied by plans for immediate in-house potency determination, as published quantitative activity data for these targets are not yet available .

Application
Selection Property
Validation Focus
Late-stage SAR: N1-phenyl / N-phenyl substitution effects
Matched-pair comparison with primary amide scaffold (ΔHBD, ΔlogP)
Deconvolute hydrogen bonding vs. lipophilicity contributions to target engagement
Selectivity control for PDE4 / NAMPT inhibitor programs
Tertiary amide known to abrogate PDE4 activity in related scaffolds
Confirm biological effects are target-mediated, not scaffold-driven
Ion channel probe: AMPAR-stargazin or GIRK2 modulator discovery
Screening panel registration at Vanderbilt Screening Center
Independent confirmatory potency determination required; assay validation reference
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